molecular formula C13H14ClNO4S B13623837 tert-butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate

tert-butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B13623837
M. Wt: 315.77 g/mol
InChI Key: CQWGFHPOWRGNNT-UHFFFAOYSA-N
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Description

tert-Butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group and the chlorosulfonyl functional group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base like potassium carbonate.

    Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the indole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the indole core, protection of functional groups, and selective chlorosulfonylation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonamide derivatives.

    Substitution: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like primary amines, secondary amines, or alcohols in the presence of a base.

Major Products:

    Sulfonic Acid Derivatives: Formed through oxidation.

    Sulfonamide Derivatives: Formed through reduction or substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate or as a building block for drug development.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The indole core may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

    tert-Butyl 5-(sulfonyl)-1H-indole-1-carboxylate: Lacks the chlorine atom in the sulfonyl group.

    tert-Butyl 5-(methanesulfonyl)-1H-indole-1-carboxylate: Contains a methanesulfonyl group instead of a chlorosulfonyl group.

    tert-Butyl 5-(nitrosulfonyl)-1H-indole-1-carboxylate: Contains a nitrosulfonyl group instead of a chlorosulfonyl group.

Uniqueness:

  • The presence of the chlorosulfonyl group in tert-butyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate imparts unique reactivity and selectivity in chemical reactions.
  • The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 5-chlorosulfonylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-7-6-9-8-10(20(14,17)18)4-5-11(9)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWGFHPOWRGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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